![molecular formula C27H31N7O4 B11035868 1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B11035868.png)
1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
- Pyrimidines are diazine compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 (1,3-diazine).
- The pyrimidine nucleus plays a crucial role in biological molecules such as DNA, RNA, vitamins, and natural products.
- Our compound of interest, “1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)urea,” combines pyrimidine and urea moieties.
Preparation Methods
- The synthesis of this compound involves microwave irradiation.
- Starting materials: (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride (1) and acetylacetone (2).
- The reaction yields ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate (3) in moderate yield (70%).
- Characterization methods include UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
Chemical Reactions Analysis
- Compound 3 may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions need further investigation.
Scientific Research Applications
- In chemistry: Potential as a building block for more complex molecules.
- In biology: Investigate its interactions with biomolecules (e.g., enzymes, receptors).
- In medicine: Assess its pharmacological properties (e.g., anticancer, antibacterial).
- In industry: Explore applications in materials science or catalysis.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds were not mentioned in the available literature .
- future research could explore related structures and highlight its uniqueness.
Biological Activity
1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a combination of functional groups that contribute to its biological activity:
- Molecular Formula: C₁₉H₂₃N₅O₃
- Molecular Weight: Approximately 373.43 g/mol
- IUPAC Name: this compound
The structure includes a pyrimidine ring, an indole moiety, and a phenylurea framework, which are critical for its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Condensation Reaction: The initial step involves the reaction between 4,6-dimethylpyrimidine-2-amine and an indole derivative.
- Formation of Urea Linkage: The resulting intermediate is then reacted with phenyl isocyanate to form the final product.
- Reaction Conditions: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often under controlled temperature and pressure conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially inhibiting key enzymes or receptors involved in various disease processes. Research indicates that it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways which can lead to apoptosis in cancer cells.
Biological Targets and Effects
- Anticancer Activity: Preliminary studies suggest that the compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.
- Antimicrobial Properties: There is evidence that it may possess antimicrobial activity against certain bacterial strains.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-(4-(2-(5-Chloro-6-pheny... | Contains furo[2,3-d]pyrimidine | Antitumor activity |
1-(4-(2-(3-Methoxyphenyl)... | Methoxy group on phenyl | Enhanced solubility |
1-(4-(2-(6-Methylfuro[2,3... | Methylated furo group | Anti-inflammatory effects |
This comparison highlights how variations in substituents affect biological activity and solubility.
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. For instance:
- A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls.
- Another investigation into its anti-inflammatory properties revealed a marked decrease in pro-inflammatory cytokines when tested in vitro.
Properties
Molecular Formula |
C27H31N7O4 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C27H31N7O4/c1-16-12-17(2)31-26(30-16)33-25(28-11-10-18-15-29-21-9-7-6-8-20(18)21)34-27(35)32-19-13-22(36-3)24(38-5)23(14-19)37-4/h6-9,12-15,29H,10-11H2,1-5H3,(H3,28,30,31,32,33,34,35) |
InChI Key |
HIAIMJLPKGRICP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)NC4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
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